

Ansifaxine hydrochloride safety profile vs other antidepressants

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Compound Focus: Ansifaxine hydrochloride

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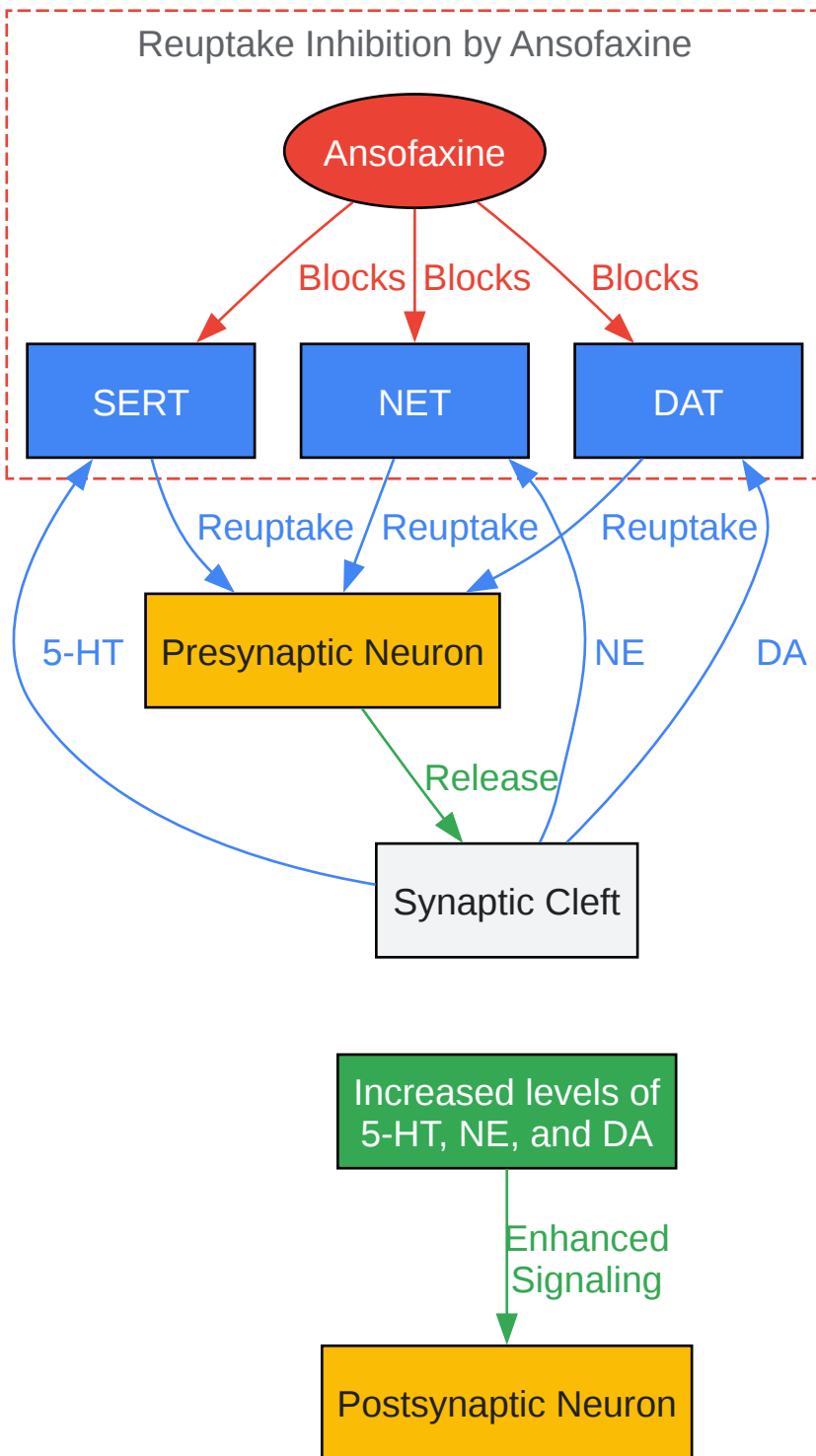
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Mechanism of Action and Pharmacological Profile

Ansifaxine hydrochloride is a novel chemical entity classified as a potential **triple reuptake inhibitor (TRI)**. Its extended-release (ER) oral formulation is designed for the treatment of MDD in adults [1] [2].

- **Mechanism:** It inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain [1] [2].
- **Pharmacological Data:** *In vitro* studies show its concentration required to inhibit uptake (IC₅₀) values are **733.2 nM for DA**, **586.7 nM for NE**, and **31.4 nM for 5-HT** [1]. This indicates its highest potency is for serotonin reuptake inhibition, followed by norepinephrine and dopamine.

The diagram below illustrates ansifaxine's mechanism of action at the synapse.



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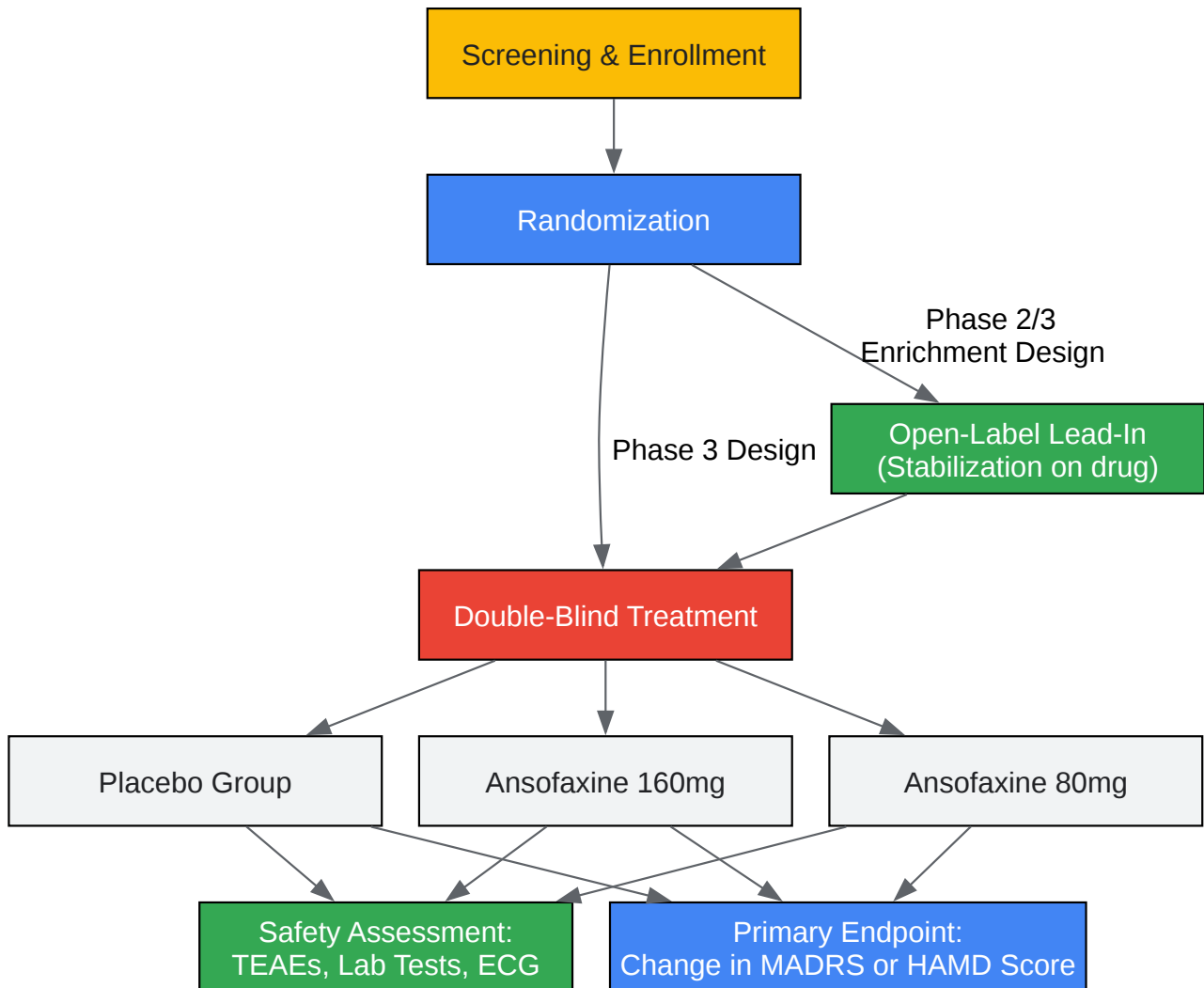
Diagram 1: Ansofaxine's mechanism as a triple reuptake inhibitor in the synapse.

Efficacy and Safety Data from Clinical Trials

The efficacy and safety profile of ansofaxine has been evaluated in Phase 2 and Phase 3 clinical trials. The table below summarizes key efficacy and safety data from these trials.

Trial Parameter	Phase 2 Trial (6 weeks)	Phase 3 Trial (8 weeks)
Dosages	40, 80, 120, 160 mg/day [2]	80 mg/day & 160 mg/day [1]
Primary Efficacy Endpoint	Change in HAMD-17 total score [2]	Change in MADRS total score [1]
Mean Score Change (vs. Placebo)	-12.46 (All doses combined, p=0.0447) [2]	-20.0 (80 mg) & -19.9 (160 mg) vs. -14.6 (Placebo, p<0.0001) [1]
Patients with any TEAE	Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2]	74.46% (80 mg) & 78.26% (160 mg) vs. 67.93% (Placebo) [1]
Patients with TRAEs	Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2]	59.2% (80 mg) & 65.22% (160 mg) vs. 45.11% (Placebo) [1]
Common Adverse Events	Nausea, vomiting, diarrhea, dizziness [2]	(Consistent with Phase 2, specific rates not detailed) [1]

The workflow of these clinical trials is summarized in the diagram below.



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Diagram 2: Workflow of Phase 2 and 3 clinical trials for ansofaxine.

Comparison with Other Antidepressants

Side Effect Profiles

Different classes of antidepressants have distinct side effect profiles. A large-scale analysis in *The Lancet* provided a "sports league table" comparing the physical side effects of 30 antidepressants [3].

- **SSRIs/SNRIs:** Generally have fewer significant physical side effects (e.g., on weight, cholesterol) compared to older tricyclic antidepressants (TCAs) [3]. However, they are associated with side effects like **nausea, emotional blunting, and sexual dysfunction**, which were not all captured in the physical health analysis [3].
- **Real-World Data on SSRIs:** A large observational study using search engine data found variations even within the SSRI class. For instance, **fluvoxamine** was associated with a higher likelihood of searches for weight gain, and **citalopram** was linked to higher rates of searches related to impotence compared to other SSRIs [4].
- **Venlafaxine (SNRI):** Its safety profile is similar to SSRIs, with common side effects being nausea, insomnia, dizziness, and somnolence. Unlike TCAs, it has low affinity for muscarinic cholinergic receptors, resulting in fewer anticholinergic events. A dose-dependent increase in blood pressure has been observed [5].

Efficacy in Maintenance Therapy

A network meta-analysis compared 20 antidepressants for maintaining remission in MDD. The following table lists antidepressants that demonstrated superior efficacy to placebo in preventing relapse over six months [6].

Antidepressant	Class/Category
Agomelatine	Melatonin receptor agonist / 5-HT _{2C} antagonist
Amitriptyline	Tricyclic Antidepressant (TCA)
Bupropion	Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
Citalopram	Selective Serotonin Reuptake Inhibitor (SSRI)
Desvenlafaxine	Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Duloxetine	Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

Antidepressant	Class/Category
Escitalopram	Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine	Selective Serotonin Reuptake Inhibitor (SSRI)
Fluvoxamine	Selective Serotonin Reuptake Inhibitor (SSRI)
Mirtazapine	Noradrenergic and Specific Serotonergic Antidepressant (NaSSA)
Paroxetine	Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline	Selective Serotonin Reuptake Inhibitor (SSRI)
Venlafaxine	Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Vortioxetine	Multimodal Antidepressant

Key Differentiators and Potential Advantages of Ansofaxine

- **Dopaminergic Activity:** The primary differentiator of ansofaxine is its addition of **dopamine reuptake inhibition** to the serotonin and norepinephrine activity of SNRIs [1] [2]. This is hypothesized to address core symptoms of MDD that other antidepressants may not fully alleviate, such as:
 - **Anhedonia** (loss of pleasure)
 - Loss of motivation and energy
 - Cognitive impairment related to reward processing [1]
- **Potential for Improved Tolerability:** Preclinical and clinical evidence suggests that increasing dopamine levels may help counteract sexual dysfunction caused by SSRIs and SNRIs [1]. While long-term and head-to-head studies are needed, this presents a potential tolerability advantage.
- **Established Efficacy and Tolerability:** The phase 2 and 3 trials demonstrate that ansofaxine is significantly more effective than placebo and has a tolerability profile that is consistent with the

SSRI/SNRI class, with common side effects being gastrointestinal (nausea, vomiting) and dizziness [1] [2]. No unexpected or severe safety signals were reported in these trials.

Limitations and Research Gaps

- **Limited Long-Term Data:** The available published data are from short-term trials (6-8 weeks of double-blind treatment) [1] [2]. Long-term safety and efficacy data beyond this period are essential for a complete profile.
- **Lack of Direct Head-to-Head Comparisons:** The current evidence establishes efficacy versus placebo. Direct comparative trials against established antidepressants (e.g., SSRIs, venlafaxine) are needed to determine relative efficacy, safety, and tolerability.
- **Geographical Scope:** The major clinical trials conducted so far have been in China [1] [2]. Further research in more diverse populations is important to confirm these findings globally.

Conclusion

Ansifaxine hydrochloride represents a promising evolution in antidepressant therapy with its triple reuptake inhibition mechanism. For researchers and drug development professionals, its key investigational value lies in its potential to improve upon the therapeutic profile of existing SNRIs by incorporating dopaminergic activity, which may translate to benefits for anhedonia and sexual function.

Current evidence from rigorous clinical trials supports its efficacy and a safety profile that is generally well-tolerated and consistent with the SSRI/SNRI class. Future research involving direct active-comparator trials and longer-term studies will be crucial to definitively position ansifaxine within the antidepressant treatment landscape.

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References

1. A phase 3, multicenter, double-blind, randomized, placebo- ... [nature.com]

2. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005 ... [pmc.ncbi.nlm.nih.gov]
3. Antidepressant side effects vary depending on the drug [npr.org]
4. A Large-Scale Observational Comparison of ... [pmc.ncbi.nlm.nih.gov]
5. The safety and tolerability of venlafaxine hydrochloride : analysis of... [pubmed.ncbi.nlm.nih.gov]
6. a systematic review and network meta-analysis [nature.com]

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